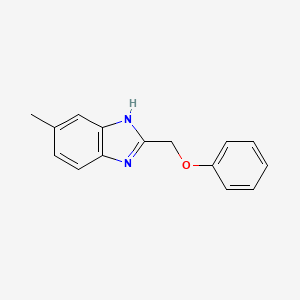

6-methyl-2-(phenoxymethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-methyl-2-(phenoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-7-8-13-14(9-11)17-15(16-13)10-18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKOHLGRVUGDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358923 | |

| Record name | 6-methyl-2-(phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-36-4 | |

| Record name | 6-methyl-2-(phenoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(phenoxymethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of 6-methyl-1H-benzimidazole with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 6-methyl-2-(phenoxymethyl)-1H-benzimidazole. Research indicates that compounds within this class can exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives have shown effectiveness against the MDA-MB-231 breast cancer cell line, with some compounds demonstrating minimal inhibitory concentrations (MIC) that suggest potent anticancer effects .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that certain derivatives demonstrate activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity has been observed against pathogens like Candida albicans and Aspergillus niger, with some derivatives showing comparable efficacy to standard antifungal agents such as fluconazole .

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory properties. Compounds related to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Anticancer Agents : Due to its antiproliferative effects, it could be developed as a novel anticancer drug.

- Antibiotics : Its antibacterial properties suggest potential as a new class of antibiotics, particularly against resistant strains.

- Antifungal Treatments : The compound's efficacy against fungal infections positions it as a candidate for antifungal therapy.

- Anti-inflammatory Drugs : Its ability to inhibit COX enzymes indicates a role in developing anti-inflammatory medications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-methyl-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects at the 2-Position

The 2-position of benzimidazole is critical for modulating biological activity. Key analogs and their properties are compared below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Phenoxymethyl (electron-donating) may reduce DNA intercalation compared to nitro or chloro substituents (electron-withdrawing), which enhance cytotoxicity .

- Hydrogen Bonding: Pyridyl and phenoxymethyl groups improve solubility and target binding, whereas chloromethyl derivatives require further modification for activity .

Antimicrobial Activity

- Halogen-Substituted Analogs: Derivatives with Cl or F at position 6 (e.g., 6-chloro-2-(phenoxymethyl)-1H-benzimidazole) show broad-spectrum antimicrobial activity, comparable to ciprofloxacin (MIC = 1–4 µg/mL) .

- Nitro-Substituted Analogs : 6-Nitro derivatives (e.g., 6-nitro-1H-benzimidazole-2-amine) exhibit trichomonacidal activity (IC₅₀ = 0.8 µM) due to nitro group redox activity .

Anticancer Activity

Biological Activity

6-Methyl-2-(phenoxymethyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the methyl and phenoxymethyl substituents enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

The biological activity of benzimidazole derivatives, including this compound, is often attributed to their ability to inhibit key enzymes and proteins involved in cellular processes. Notably, these compounds can act as:

- Topoisomerase Inhibitors : Interfering with DNA replication and transcription.

- Microtubule Disruptors : Affecting cell division and stability.

- Antimicrobial Agents : Targeting bacterial and fungal cells through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of benzimidazole can exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating various benzimidazole derivatives, it was found that compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231). The most effective compounds showed IC50 values as low as 16.38 µM, indicating strong potential for further development as anticancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Benzimidazole derivatives have shown activity against a range of bacteria and fungi, including resistant strains.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 | |

| Methicillin-resistant Staphylococcus aureus | 4 |

This table summarizes the minimal inhibitory concentration (MIC) values for various microbial strains, demonstrating the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the benzimidazole ring can significantly enhance biological activity. For instance:

- Substituents at Position 2 : The introduction of larger alkyl groups has been associated with increased anticancer activity.

- Phenoxy Group : Enhances interactions with target proteins due to its ability to form hydrogen bonds and hydrophobic interactions.

Table 2: SAR Insights

| Substituent Type | Position | Activity Impact |

|---|---|---|

| Methyl | 6 | Increased lipophilicity |

| Phenoxy | 2 | Enhanced binding affinity |

Q & A

Q. What are the standard synthetic routes for 6-methyl-2-(phenoxymethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

The compound is typically synthesized via the Phillips–Ladenburg method, which involves condensation of o-phenylenediamine with a carbonyl-containing precursor (e.g., phenoxyacetic acid derivatives) under acidic conditions (e.g., HCl or trifluoroacetic acid) . Key steps include:

- Reagent selection : Use of phenoxymethyl chloride or phenoxyacetic acid derivatives for introducing the phenoxymethyl group.

- Reaction optimization : Solvent-free conditions or microwave-assisted synthesis can improve yield and reduce reaction time .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the pure product .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR : Confirm the presence of C=N (≈1600 cm⁻¹) and aromatic C-H (≈3000 cm⁻¹) stretches.

- NMR : ¹H NMR shows peaks for the benzimidazole protons (δ 7.1–7.8 ppm), methyl groups (δ 2.5 ppm), and phenoxymethyl protons (δ 4.8–5.2 ppm). ¹³C NMR confirms the benzimidazole ring carbons and phenoxymethyl linkage .

- UV-Vis : Absorbance in the 250–300 nm range due to π→π* transitions in the aromatic system .

Q. How can researchers assess the purity and stability of this compound?

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) for purity analysis.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for benzimidazoles) .

- Stability studies : Store under inert conditions (N₂ atmosphere) at –20°C to prevent oxidation of the methyl or phenoxymethyl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Antimicrobial activity : Substitution at the 6-methyl position enhances lipophilicity, improving membrane permeability. The phenoxymethyl group at position 2 increases steric bulk, affecting binding to microbial targets like DNA gyrase .

- Anticancer potential : Electron-withdrawing groups (e.g., nitro) at position 6 improve intercalation with DNA, as shown in cytotoxicity assays against A549 lung cancer cells .

- SAR studies : Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like β-tubulin or topoisomerase II .

Q. What advanced computational methods are used to analyze electronic properties?

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to study HOMO-LUMO gaps (≈4.5 eV) and charge distribution .

- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to evaluate drug delivery potential .

- VEDA/PED analysis : Assign vibrational modes and predict IR/Raman spectra with >90% accuracy .

Q. How can supramolecular assembly enhance applications in material science?

- Coordination polymers : Use the benzimidazole N-atom to coordinate with transition metals (e.g., Cu²⁺ or Zn²⁺) for catalytic or sensing applications .

- MOFs : Design frameworks with tunable porosity for gas storage (e.g., CO₂ adsorption) .

- Drug delivery : pH-responsive benzimidazole-based cubosomes loaded with APIs show controlled release in burn wound models .

Q. What strategies resolve contradictions in biological data across studies?

- Experimental design : Standardize assays (e.g., MIC values for antimicrobial tests using CLSI guidelines) to minimize variability .

- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. A549) to identify tissue-specific effects .

- Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target engagement (e.g., Hedgehog signaling for anticancer activity) .

Methodological Challenges and Solutions

Q. How can researchers optimize synthetic yields for scale-up?

- Catalyst screening : Replace traditional acids with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency .

- Green chemistry : Adopt solvent-free mechanochemical grinding or microwave irradiation (120°C, 30 min) for eco-friendly synthesis .

Q. What analytical pitfalls occur in characterizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.